molecular formula C12H10Br2N2 B176824 4,4'-Bis(bromomethyl)-2,2'-bipyridine CAS No. 134457-15-1

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Cat. No. B176824
M. Wt: 342.03 g/mol
InChI Key: XCMRHOMYGPXALN-UHFFFAOYSA-N
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Description

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is an organic compound with the molecular formula C14H12Br2 . It is a white to light yellow to light orange powder . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” is represented by the linear formula BrCH2C6H4C6H4CH2Br . It has a molecular weight of 340.05 . The compound contains two phenyl rings connected by a carbon chain with bromomethyl groups at both ends .


Physical And Chemical Properties Analysis

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is a solid substance . It has a melting point range of 169.0 to 173.0 °C . The compound is soluble in common organic solvents .

Scientific Research Applications

Synthesis of Chiral Bipyridine Derivatives

4,4'-Bis(bromomethyl)-2,2'-bipyridine is utilized in the synthesis of C2 symmetric chiral bipyridine derivatives. For instance, its reaction with (4R,5R)-1-propanoyl-4,5-diphenylimidazolidinone forms a chiral bipyridine derivative. Further, its reaction with an amino alcohol from L-tyrosine affords a diaminodiol. These derivatives have applications as catalysts in the asymmetric reduction of acetophenone, demonstrating high enantiomeric excesses (Ward et al., 2002).

Synthesis of Hydroxymethyl Bipyridines

Efficient synthesis methods have been developed for creating 4,4′-bis(hydroxymethyl)-2,2′-bipyridine and 4-hydroxymethyl-2,2′-bipyridine from 4,4′-dimethyl-2,2′-bipyridine and 4-methyl-2,2′-bipyridine respectively. These methods involve intermediates like (trimethylsilyl)methyl-, bromomethyl-, and acetoxymethyl- intermediates (Smith, Corbin, & Fraser, 2000).

Development of Bi-functional Chelate

4,4'-Dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine is prepared from 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N-dioxide. This product is an important intermediate for synthesizing bi-functional chelates, which are applicable in solid-phase time-resolved fluoroimmunoassay (李云辉 et al., 2010).

Synthesis of Dimethyl Bipyridine Dicarboxylate

A practical bromination approach is used for synthesizing Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate. This method involves dibromination and debromination, avoiding impurities and purification difficulties (Ou, Liu, & Wang, 2019).

Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Ruthenium Complexes

4,4'-Bis(bromomethyl)-2,2'-bipyridine is instrumental in synthesizing phosphonic acid derivatized bipyridine ligands and their ruthenium complexes. These complexes are vital in dye-sensitized photoelectrosynthesis cells for solar fuel generation (Norris et al., 2013).

Catalysis and Dye-Sensitized Solar Cells

The chemical serves as a crucial component in synthesizing catalysts and dye-sensitized solar cells. It plays a role in preparing various ligands and their heteroleptic ruthenium(II) complexes, which show significant efficiency in solar cells (Klein et al., 2004).

Polymerization Activities

It is used in synthesizing 4,4'-disilyl-substituted-2,2'-bipyridine ligands for forming hydrocarbon soluble complexes of copper(I) bromide. These complexes display significant activities in atom transfer radical polymerization (ATRP) (Levy, Olmstead, & Patten, 2000).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H410, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMRHOMYGPXALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134457-15-1
Record name 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134457-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
CL Fraser, NR Anastasi, JJS Lamba - The Journal of Organic …, 1997 - ACS Publications
Bipyridine (bpy) ligands figure prominently in many areas of chemistry. Common precursors to many derivatives are the halomethyl-substituted analogues. This report describes a new, …
Number of citations: 76 pubs.acs.org
S Gould, GF Strouse, TJ Meyer, BP Sullivan - Inorganic Chemistry, 1991 - ACS Publications
Polypyridyl complexes of Fe11 and Ru" containing the ligands 4, 4'-bis (bromomethyl)-2, 2'-bipyridine or 4-(bromomethyl)-4'-methyl-2, 2'-bipyridine have been prepared. Upon …
Number of citations: 142 pubs.acs.org
GX Liu, RJ Puddephatt - Inorganica chimica acta, 1996 - Elsevier
Reaction of [PdMe 2 (bu 2 bipy)] with 4,4′-bis(bromomethyl)-2,2′-bipyridine gave the binuclear organopalladium(IV) complex [{Pd-BrMe 2 (bu 2 bipy)} 2 (μ-4,4′-bis(methylene)-2,2′…
Number of citations: 3 www.sciencedirect.com
F Cheng, C He, L Yao, F Wang… - Journal of Coordination …, 2015 - Taylor & Francis
Three heterotopic ligands L 1 , L 2 , and L 3 have been prepared by the reaction of 4,4′-bis(bromomethyl)-2,2′-bipyridine with 4,5-diazafluoren-9-oxime, 9-(2-hydroxy)phenylimino-4,5…
Number of citations: 4 www.tandfonline.com
C Jahier, S Nlate - Journal of Organometallic Chemistry, 2009 - Elsevier
A series of 6- and 18-armed dendritic polyallyl- and polyferrocenyl-containing bipyridine ligands were synthesized through the coupling reaction of 4,4′-bis(bromomethyl)-2,2′-…
Number of citations: 12 www.sciencedirect.com
N Lu, JH Zheng, YJ Lu, HF Chiang, CW Chu… - … Section C: Structural …, 2017 - scripts.iucr.org
The polyfluorinated title compounds, [MCl2(C16H16F4N2O2)] or [4,4′-(HCF2CH2OCH2)2-2,2′-bpy]MCl2 [M = Pd, (1), and M = Pt, (2)], have –C(Hα)2OC(Hβ)2CF2H side chains with …
Number of citations: 2 scripts.iucr.org
MR Norris, JJ Concepcion, CRK Glasson… - Inorganic …, 2013 - ACS Publications
Water-stable, surface-bound chromophores, catalysts, and assemblies are an essential element in dye-sensitized photoelectrosynthesis cells for the generation of solar fuels by water …
Number of citations: 139 pubs.acs.org
JH Ann, Y Li, MH Hyun - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Detection of mercuric ion (Hg 2+) originated from natural or industrial sources is very important because it is extremely toxic even at low levels and causes serious environmental and …
Number of citations: 5 citeseerx.ist.psu.edu
H Zhao, Y Jiang, Q Chen, M Cai - New Journal of Chemistry, 2015 - pubs.rsc.org
A highly efficient MCM-41-immobilized bipyridine copper(I) complex [MCM-41-bpy-CuI] was prepared from 4,4′-bis[3-(triethoxysilyl)propylaminomethyl]-2,2′-bipyridine via …
Number of citations: 41 pubs.rsc.org
M Braumüller, M Schulz, D Sorsche, M Pfeffer… - Dalton …, 2015 - pubs.rsc.org
With [RuII(bpyMeP)2tpphzPtCl2]2+ (4) a molecular photocatalyst has been synthesized for visible-light-driven H2-evolution. It contains the ligand bpyMeP (4,4′-bis(diethyl-(methylene)-…
Number of citations: 28 pubs.rsc.org

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